molecular formula C10H12ClN3O2 B12804427 Benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester CAS No. 105633-24-7

Benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester

Cat. No.: B12804427
CAS No.: 105633-24-7
M. Wt: 241.67 g/mol
InChI Key: CNHWBBKWQQMWEC-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester is an organic compound with a complex structure It is characterized by the presence of a benzoic acid moiety, a triazenyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester typically involves multiple steps. One common method includes the reaction of benzoic acid with a triazenylating agent in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methyl ester group to a carboxylic acid.

    Reduction: The triazenyl group can be reduced to form different amine derivatives.

    Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoic acid esters.

Scientific Research Applications

Benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in cancer research due to its triazenyl group.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function. This compound may also interfere with DNA replication and repair processes, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-(3-(2-bromoethyl)-1-triazenyl)-, methyl ester
  • Benzoic acid, 4-(3-(2-iodoethyl)-1-triazenyl)-, methyl ester
  • Benzoic acid, 4-(3-(2-fluoroethyl)-1-triazenyl)-, methyl ester

Uniqueness

Benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester is unique due to the presence of the 2-chloroethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs with different halogen substituents.

Properties

CAS No.

105633-24-7

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

methyl 4-[2-(2-chloroethylimino)hydrazinyl]benzoate

InChI

InChI=1S/C10H12ClN3O2/c1-16-10(15)8-2-4-9(5-3-8)13-14-12-7-6-11/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

CNHWBBKWQQMWEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NN=NCCCl

Origin of Product

United States

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